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Compound of Interest

Compound Name: 4-(4-Hydroxyphenyl)butanoic acid

Cat. No.: B1296285

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-
Hydroxyphenyl)butanoic acid (CAS No. 7021-11-6), a compound of interest in various
research fields, including pharmaceuticals for its potential antioxidant and anti-inflammatory
properties.[1] This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-(4-Hydroxyphenyl)butanoic
acid. It is important to note that while extensive searches were conducted, complete
experimentally validated datasets with full peak assignments were not readily available in
public spectral databases. Therefore, the presented data is a combination of data reported for
structurally similar compounds and predicted values, which should be used as a reference and
confirmed with experimental analysis.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.05 Doublet 2H Ar-H (ortho to -OH)
~6.75 Doublet 2H Ar-H (meta to -OH)
~2.55 Triplet 2H -CH:- (adjacent to Ar)
~2.30 Triplet 2H “CHz- (adjacent to
COOH)
~1.85 Multiplet 2H -CH:- (aliphatic chain)
~9.50 (broad) Singlet 1H Ar-OH
~12.0 (broad) Singlet 1H -COOH
Solvent: DMSO-ds
= 13 1
Chemical Shift (8) ppm Assignment
~174.5 -COOH
~155.8 Ar-C (para to alkyl chain)
~132.5 Ar-C (ipso to alkyl chain)
~129.5 Ar-CH (meta to -OH)
~115.0 Ar-CH (ortho to -OH)
~34.0 -CH:- (adjacent to COOH)
~33.5 -CH:- (adjacent to Ar)
~26.0 -CH:- (aliphatic chain)

Solvent: DMSO-ds

Table 3: IR Spectroscopic Data (Predicted)
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Wavenumber (cm~?)

Intensity

Assignment

3500-3200 Strong, Broad O-H stretch (Phenol)
3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)
~3030 Medium C-H stretch (Aromatic)
2950-2850 Medium C-H stretch (Aliphatic)
~1710 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1500 Medium C=C stretch (Aromatic ring)
~1250 Strong C-O stretch (Phenol)
) O-H bend (Carboxylic Acid

~920 Medium, Broad )

dimer)

C-H bend (Aromatic, out-of-
860-680 Strong

plane)

IableA..MassﬁpsﬁmnmimData.(Eteﬂﬂed\

Relative Intensity (%)

Assignment

180.08 100 [M]* (Molecular lon)
162.07 ~40 [M - H20]*
135.08 ~30 [M - COOH]*
C7H-0]* (hydroxytropylium
107.05 ~80 [ H7ol" (hy i
ion)
[CeHeO]* (phenol radical
94.05 ~60 )
cation)
77.04 ~25 [CeHs]* (phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid

organic compound such as 4-(4-Hydroxyphenyl)butanoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-25 mg of the solid 4-(4-Hydroxyphenyl)butanoic acid for *H NMR,
and 20-50 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs) in a clean, dry vial.

o To ensure a homogeneous solution, gently vortex or sonicate the mixture.

o Filter the solution through a pipette with a small cotton or glass wool plug directly into a
clean 5 mm NMR tube to remove any particulate matter.

o The final solution height in the NMR tube should be approximately 4-5 cm.
o Cap the NMR tube and label it clearly.
o Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a
gauge.

o Place the sample into the NMR magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
This can be done manually or automatically.

o Tune and match the probe to the desired nucleus (*H or 13C).

o Set the appropriate acquisition parameters (e.g., number of scans, spectral width,
relaxation delay) and acquire the spectrum.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.
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o Reference the spectrum using the residual solvent peak or an internal standard (e.g.,
TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the solid 4-(4-Hydroxyphenyl)butanoic acid with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Transfer the mixture to a pellet-pressing die.

o Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
o Data Acquisition:

o Place the KBr pellet into the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

o Sample Preparation (for Electrospray lonization - ESI):

o Prepare a stock solution of 4-(4-Hydroxyphenyl)butanoic acid at a concentration of
approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with
water).

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent
system, often with the addition of a small amount of formic acid or ammonium hydroxide to
promote ionization.

o Filter the final solution to remove any particulates.
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o Data Acquisition:

The sample solution is introduced into the mass spectrometer's ion source via direct

(¢]

infusion or through a liquid chromatography (LC) system.
o In the ion source, the sample is ionized (e.g., by electrospray ionization).

o The resulting ions are guided into the mass analyzer, where they are separated based on

their mass-to-charge ratio (m/z).

o The detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for the spectroscopic characterization of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-(4-Hydroxyphenyl)butanoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296285#spectroscopic-data-of-4-4-hydroxyphenyl-
butanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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